molecular formula C8H5Br2FO2 B6292994 4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde CAS No. 2413441-14-0

4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde

Cat. No. B6292994
CAS RN: 2413441-14-0
M. Wt: 311.93 g/mol
InChI Key: BEDZTXMWEVQGDA-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H5Br2FO2 . It is a derivative of benzaldehyde, which is a type of aromatic aldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and methoxy groups at the 4th, 6th, 2nd, and 3rd positions respectively . The exact structure can be represented by the SMILES string O=C([H])C1=C(F)C(OC)=CC=C1Br .

Scientific Research Applications

4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde has been widely used in scientific research as a starting material for the synthesis of various biologically active compounds, including antibiotics, anticancer agents, and antiviral agents. It has also been used as a reagent in the synthesis of aryl fluorides and other bromine-containing compounds. In addition, this compound has been used to prepare a variety of organic compounds, such as quinoxalines and coumarins, which have potential applications in drug discovery.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde is not well understood. However, it is believed that the reaction of 2,4-dibromobenzaldehyde with 2-fluoro-3-methoxybenzyl chloride in the presence of a base results in the formation of an intermediate, which then undergoes a rearrangement reaction to form the final product, this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have a variety of effects on the body, including anti-bacterial, anti-inflammatory, and antioxidant properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, the compound is relatively stable and can be stored for long periods of time. The main limitation of this compound is that it is a highly reactive compound and must be handled with care.

Future Directions

Future research on 4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde should focus on further exploring its potential applications in the synthesis of biologically active compounds, such as antibiotics, anticancer agents, and antiviral agents. In addition, further studies should be conducted to investigate the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further research should also be conducted to explore the use of this compound in the synthesis of other organic compounds, such as quinoxalines and coumarins, which may have potential applications in drug discovery.

Synthesis Methods

4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde can be synthesized by a variety of methods, including the direct reaction of 2,4-dibromobenzaldehyde with 2-fluoro-3-methoxybenzyl bromide or the reaction of 2,4-dibromobenzaldehyde with 2-fluoro-3-methoxybenzyl chloride in the presence of a base. The reaction of 2,4-dibromobenzaldehyde with 2-fluoro-3-methoxybenzyl chloride in the presence of a base is the most common and efficient method for the synthesis of this compound.

properties

IUPAC Name

4,6-dibromo-2-fluoro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDZTXMWEVQGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)C=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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